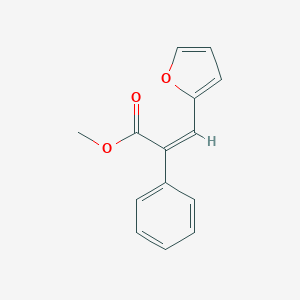

Methyl 3-(2-furyl)-2-phenylacrylate

Description

Structure

2D Structure

Properties

Molecular Formula |

C14H12O3 |

|---|---|

Molecular Weight |

228.24g/mol |

IUPAC Name |

methyl (Z)-3-(furan-2-yl)-2-phenylprop-2-enoate |

InChI |

InChI=1S/C14H12O3/c1-16-14(15)13(10-12-8-5-9-17-12)11-6-3-2-4-7-11/h2-10H,1H3/b13-10- |

InChI Key |

JJJQIAJTTBHMEW-RAXLEYEMSA-N |

SMILES |

COC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 |

Isomeric SMILES |

COC(=O)/C(=C\C1=CC=CO1)/C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C(=CC1=CC=CO1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Methyl 3 2 Furyl 2 Phenylacrylate

Cycloaddition Chemistry

The presence of both a diene system within the furan (B31954) ring and a dienophile in the acrylate (B77674) portion makes Methyl 3-(2-furyl)-2-phenylacrylate a versatile substrate for various cycloaddition reactions. These reactions are crucial for the construction of complex polycyclic and heterocyclic structures.

Diels-Alder Reaction Pathways Involving Furan Rings

The furan moiety of this compound can act as a diene in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This reactivity is a cornerstone for synthesizing 7-oxabicyclo[2.2.1]hept-5-ene ring systems. tandfonline.com However, furan itself is a relatively unreactive diene, often necessitating activation of either the furan or the dienophile to achieve good yields. tandfonline.comnih.gov High pressure can be employed to facilitate the cycloaddition of furan with dienophiles like methyl acrylate. tandfonline.com

The stereoselectivity of the Diels-Alder reaction involving furan rings can be influenced by various factors. While pressure and reagent concentrations may not significantly affect the endo/exo selectivity, temperature can play a crucial role. tandfonline.com For instance, in the high-pressure reaction of furan and methyl acrylate, changes in temperature can alter the stereochemical outcome. tandfonline.com Lewis acid catalysts, such as TiCl₄ and ZnCl₂ supported on silica (B1680970) gel, have been shown to catalyze the reaction of furan with acrylates, with the endo/exo and diastereofacial selectivities being dependent on the catalyst and reaction conditions. acs.org The use of chiral acrylates in these reactions can lead to asymmetric induction, affording chiral oxabicyclic products. acs.orgmdpi.com

The Diels-Alder reaction of furan derivatives is not only a powerful tool for creating complex molecules but also holds promise for sustainable chemistry, providing an atom-economic pathway to valuable chemical building blocks from renewable resources. nih.govresearchgate.netrsc.org

Table 1: Factors Influencing Diels-Alder Reactions of Furan Derivatives

| Factor | Influence on Reaction | References |

| Pressure | Can increase reaction yields but may not significantly alter stereoselectivity. | tandfonline.com |

| Temperature | Can alter the stereochemical outcome (endo/exo selectivity). | tandfonline.com |

| Catalysts | Lewis acids can catalyze the reaction and influence stereoselectivity. | acs.org |

| Chiral Auxiliaries | The use of chiral acrylates can induce asymmetry in the products. | acs.orgmdpi.com |

| Substituents | The electronic nature of substituents on the furan or dienophile can affect reactivity. | nih.gov |

1,3-Dipolar Cycloaddition Reactions (e.g., with Nitrones, Nitrile Imines)

This compound can also participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. This type of reaction is a powerful method for the synthesis of five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.org

With Nitrones: The reaction of C-(2-furyl) nitrones with acrylates provides a convenient route to protected 4-hydroxypyroglutamic acids. acs.org These cycloadditions often proceed with high regio- and stereoselectivity, leading to the formation of isoxazolidine (B1194047) derivatives. organic-chemistry.orgqu.edu.sarsc.org The mechanism of these reactions has been studied using computational methods, such as Density Functional Theory (DFT), to understand the factors controlling the observed selectivity. researchgate.net

With Nitrile Imines: Nitrile imines, often generated in situ, react with α,β-unsaturated esters like this compound to yield pyrazole (B372694) derivatives. chim.itbeilstein-journals.org These cycloadditions are generally regioselective. chim.it The reaction of nitrile imines with acetylenic compounds is a well-established method for pyrazole synthesis. chim.it The Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound, is a classic method for preparing pyrazoles. youtube.com Multicomponent reactions involving hydrazines, β-ketoesters, aldehydes, and malononitrile (B47326) are also efficient for synthesizing substituted pyrazoles and related fused heterocyclic systems like pyrano[2,3-c]pyrazoles. nih.govnih.gov

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions

| 1,3-Dipole | Dipolarophile | Product | References |

| Nitrone | Acrylate | Isoxazolidine | acs.orgqu.edu.sa |

| Nitrile Imine | α,β-Unsaturated Ester | Pyrazoline/Pyrazole | chim.it |

| Sydnone (photochemically) | Alkene | Pyrazoline | beilstein-journals.org |

| Azomethine Imine | Alkene | Pyrazolidine | beilstein-journals.org |

Photochemical Dimerization and Intermolecular Cycloaddition Reactions

Upon irradiation, particularly in the presence of a photosensitizer like benzophenone (B1666685), methyl 3-(2-furyl)acrylate undergoes [2+2] cycloaddition to form cyclobutane (B1203170) dimers. researchgate.net This photochemical dimerization can be a highly efficient process, yielding a mixture of diastereomeric dimethyl 3,4-di-(2-furyl)cyclobutane-r-1,c-2-dicarboxylates. researchgate.net The presence of substituents on the furan ring or the double bond can influence the reactivity and yield of the dimerization. For instance, a methyl group on the furan ring has been observed to decrease the reactivity of the double bond. researchgate.net In contrast, methyl cinnamate, a related compound, primarily undergoes E/Z isomerization under similar photochemical conditions. researchgate.netacs.orgthegoodscentscompany.com

Intermolecular cycloaddition reactions of furan derivatives are also of significant interest for the synthesis of complex architectures. researchgate.net For example, the Diels-Alder reaction of furfuryl alcohols with activated acrylates can lead to the formation of phthalide, a versatile chemical building block. researchgate.net These reactions highlight the potential of using biomass-derived furans as starting materials for the synthesis of valuable chemicals. nih.govresearchgate.netmdpi.com

Further Chemical Transformations

Beyond cycloaddition reactions, the acrylate moiety and the furan ring in this compound and its derivatives can undergo a variety of other chemical transformations.

Nucleophilic and Electrophilic Additions on the Acrylate Moiety

The α,β-unsaturated ester system in this compound is susceptible to both nucleophilic and electrophilic additions.

Nucleophilic Addition: The electron-withdrawing nature of the ester group makes the β-carbon of the acrylate susceptible to attack by nucleophiles in a Michael-type addition. Carbon nucleophiles, such as those derived from organometallic reagents (e.g., Grignard reagents) or enolates, can add to the double bond. khanacademy.org For example, the addition of 2-furyllithium to esters can be used to synthesize furyl ketones. mdpi.com The reaction of aldehyde hydrazones with simple ketones, catalyzed by a chiral ruthenium complex, represents an umpolung strategy for the nucleophilic addition of a carbanion equivalent. nih.gov

Functional Group Interconversions of this compound Derivatives

The ester and furan functionalities in derivatives of this compound can be converted into a wide range of other functional groups, significantly expanding their synthetic utility.

Ester Group Modifications: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other esters. Reduction of the ester using strong reducing agents like lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol. imperial.ac.uk

Furan Ring Transformations: The furan ring is a versatile precursor to other functionalities. For instance, oxidation of the furan ring can lead to the formation of dicarbonyl compounds. The furan ring can also be considered a synthetic equivalent of a carboxylic acid. mdpi.com

General Functional Group Interconversions: Standard functional group interconversion (FGI) strategies can be applied to modify various parts of the molecule. imperial.ac.ukub.eduvanderbilt.edu For example, alcohols can be converted to good leaving groups like tosylates or mesylates, which can then be displaced by nucleophiles to introduce a variety of functional groups such as halides, azides, or nitriles. ub.eduvanderbilt.edu These interconversions are fundamental in multi-step organic synthesis, allowing for the strategic manipulation of functional groups to achieve a desired target molecule. imperial.ac.uk

Table 3: Common Functional Group Interconversions

| Starting Functional Group | Reagents/Conditions | Resulting Functional Group | References |

| Ester (RCOOR') | H₃O⁺, heat | Carboxylic Acid (RCOOH) | imperial.ac.uk |

| Ester (RCOOR') | 1. LiAlH₄, 2. H₃O⁺ | Primary Alcohol (RCH₂OH) | imperial.ac.uk |

| Alcohol (R-OH) | TsCl, pyridine (B92270) | Tosylate (R-OTs) | ub.edu |

| Alkyl Halide (R-X) | NaN₃ | Azide (B81097) (R-N₃) | vanderbilt.edu |

| Alkyl Halide (R-X) | KCN | Nitrile (R-CN) | vanderbilt.edu |

| Furan | Oxidation | Dicarbonyl compound | mdpi.com |

Regioselective and Stereoselective Transformations

The reactivity of this compound is significantly influenced by the arrangement of its functional groups, making it a valuable substrate for studying and applying regioselective and stereoselective transformations. The presence of the furan ring, the phenyl group, and the acrylate system provides multiple reactive sites, allowing for controlled chemical modifications that target specific atoms or spatial arrangements.

Regioselective Transformations

Regioselectivity refers to the preference for bond-making or bond-breaking in one direction over all other possible directions. In the context of this compound, this is most notably observed in electrophilic substitution reactions on the furan ring.

Vilsmeier-Haack Formylation:

A key example of a regioselective transformation is the Vilsmeier-Haack formylation of methyl (E)-3-(2-furyl)-2-phenylacrylate. This reaction introduces a formyl group (-CHO) onto the furan ring. Research has shown that this reaction is highly regioselective, with the formylation occurring exclusively at the 5-position of the furan ring. lookchem.com This outcome is attributed to the electron-donating nature of the furan oxygen, which activates the adjacent C5 position for electrophilic attack. The resulting product, methyl E-3-(5-formyl-2-furyl)-2-phenylacrylate, serves as a versatile intermediate for the synthesis of more complex heterocyclic systems. lookchem.com

| Substrate | Reagents | Product | Position of Formylation | Reference |

|---|---|---|---|---|

| Methyl (E)-3-(2-furyl)-2-phenylacrylate | Vilsmeier Reagent (POCl₃, DMF) | Methyl (E)-3-(5-formyl-2-furyl)-2-phenylacrylate | C5 of the furan ring | lookchem.com |

Stereoselective Transformations

Stereoselectivity in the transformations of this compound relates to the preferential formation of one stereoisomer over another. This includes the control of configuration at the alkene (E/Z isomerism) and the creation of new stereocenters.

Configuration of the Alkene:

The synthesis of this compound and its derivatives often yields predominantly the (E)-isomer. The stereochemistry of a closely related derivative, methyl (E)-3-(5-cyano-2-furyl)-2-phenylacrylate, has been unambiguously confirmed by X-ray crystallography. iucr.orgresearchgate.net In the crystal structure, the furan and phenyl rings are positioned on opposite sides of the double bond. iucr.orgresearchgate.net However, syntheses can sometimes result in mixtures of (Z) and (E) isomers, as seen in related Knoevenagel condensations or Baylis-Hillman reactions, where the product ratio can be influenced by reaction conditions. ru.nlcas.cn For instance, the reaction of Baylis-Hillman adducts with fluorinated silanes can produce Z/E isomer mixtures, with the Z-isomer being predominant in some cases. cas.cn

| Compound | Method | Observed Isomer(s) | Key Finding | Reference |

|---|---|---|---|---|

| Methyl (E)-3-(5-cyano-2-furyl)-2-phenylacrylate | X-ray Crystallography | (E)-isomer | Confirmed the (E)-configuration of the double bond. | iucr.orgresearchgate.net |

| 3-(2-Furyl)-2-[(pentafluorophenyl)methyl]acrylonitrile | Allylic Substitution | E/Z = 9:91 | Demonstrates that Z-isomer can be the major product under certain conditions. | cas.cn |

| Methyl 2-nitro-3-phenylacrylate | Knoevenagel Condensation | Z/E = 3:1 | Illustrates the formation of isomer mixtures in related acrylate syntheses. | ru.nl |

Photochemical Cyclization:

Substituted furyl-phenyl-acrylates can undergo photochemical reactions to form naphthofuran derivatives. These reactions are a form of intramolecular electrocyclization followed by oxidation. For example, derivatives of methyl E-3-(5-formyl-2-furyl)-2-phenylacrylate have been converted into naphtho[2,1-b]furan (B1199300) structures via photochemical dehydrogenation. lookchem.com The stereochemistry of the starting acrylate is crucial for the success of this cyclization, which typically proceeds from the (E)-isomer to yield a planar, polycyclic aromatic system.

Cycloaddition Reactions:

The electron-deficient double bond in the acrylate moiety makes it a suitable partner in cycloaddition reactions. While specific studies on the 1,3-dipolar cycloaddition of this compound were not detailed in the provided context, analogous systems demonstrate the potential for high stereoselectivity. For instance, the 1,3-dipolar cycloaddition of azomethine ylides to α-nitro acrylates (structurally similar to the title compound) is a key step in synthesizing substituted pyrrolidines, where the stereochemistry of the final product is controlled by the reaction pathway. ru.nl Similarly, tandem intramolecular Diels-Alder and intermolecular 1,3-dipolar cycloaddition reactions of related cinnamates have been investigated for the stereoselective formation of polycyclic skeletons. ajchem-b.com These examples highlight the potential of the acrylate scaffold in stereocontrolled synthesis.

Stereochemical Control in Synthesis and Reactions Involving Methyl 3 2 Furyl 2 Phenylacrylate

Diastereoselectivity in Cycloadditions and Cascade Reactions

Cascade reactions, also known as tandem reactions, are highly efficient processes where a single synthetic operation triggers the formation of multiple chemical bonds in sequence, rapidly building molecular complexity from simple starting materials. researchgate.net These reactions are invaluable for creating polycyclic structures, and the stereochemical outcome of each step is crucial.

A significant example involves a derivative of the target compound, methyl (E)-3-(2-(furan-2-ylmethoxy)phenyl)acrylate, which participates in a metal-free tandem sequential reaction. ajchem-b.com This process begins with an intramolecular Diels-Alder reaction, followed by an intermolecular 1,3-dipolar cycloaddition with a dipole like phenyl azide (B81097). ajchem-b.com This one-pot transformation leads to the formation of complex polyazasteroid-type skeletons. ajchem-b.com

Computational studies have been instrumental in understanding the mechanistic details and selectivities of such cascade reactions. ajchem-b.comresearchgate.net For instance, investigations into the tandem intramolecular [4+2]/intermolecular [3+2] cycloaddition have shed light on the factors governing the regio-, stereo-, and enantioselectivity. ajchem-b.com Further theoretical work has explored the reactivity of a furylcinnamate with various nitrile imines, finding that the reaction proceeds through a similar mechanism to that with phenyl azide and that di-substituted nitrile imines react with favorable energetics. researchgate.net The substituents on the intermediate formed after the initial Diels-Alder reaction have a substantial impact on the subsequent cycloaddition, demonstrating that the diastereoselectivity of the final product is intrinsically linked to the structure of the intermediates within the cascade. researchgate.net

Table 1: Diastereoselective Cascade Reactions Involving Furyl Acrylate (B77674) Derivatives

| Reactant System | Reaction Type | Key Feature | Product Skeleton | Reference |

|---|---|---|---|---|

| Methyl (E)-3-(2-(furan-2-ylmethoxy)phenyl)acrylate + Phenyl Azide | Tandem Intramolecular Diels-Alder / Intermolecular 1,3-Dipolar Cycloaddition | One-pot [6.6.5] annelation transformation | Polyazasteroid | ajchem-b.com |

| Furylcinnamate + Nitrile Imines | [4+2] / [3+2] Cycloaddition Cascade | Reaction energetics are favorable with di-substituted nitrile imines | Polyheterocyclic | researchgate.net |

Enantioselective Approaches to Chiral Methyl 3-(2-furyl)-2-phenylacrylate Analogs

The synthesis of single enantiomers of chiral molecules is a cornerstone of modern pharmaceutical and materials chemistry. Enantioselective catalysis, where a small amount of a chiral catalyst directs a reaction to produce a large amount of an enantioenriched product, is a primary strategy for achieving this goal.

Significant progress has been made in the enantioselective synthesis of molecules containing an α-quaternary center, a structural motif present in many bioactive compounds. One notable method involves the use of a monodentate chiral phosphine (B1218219) catalyst in reactions with acyl electrophiles. nih.gov This strategy has been successfully applied to the synthesis of α-quaternary ketones bearing a 2-furyl group, achieving high yields and excellent enantioselectivities. nih.gov The reaction demonstrates that chiral phosphine ligands are effective in creating stereocenters adjacent to a furan (B31954) ring with high fidelity. nih.gov

Another sophisticated approach involves the synergistic combination of chiral and achiral components within a catalytic system. For example, an efficient synthesis of chiral tertiary alcohols was achieved using a chiral diamine derivative in concert with an achiral monophosphine ligand, Ph2P(2-furyl). nih.gov The combination of these two components was found to be crucial for enhancing both reactivity and enantioselectivity. nih.gov Density functional theory (DFT) calculations revealed that hydrogen bonding interactions between the chiral diamine, the achiral phosphine, and a base anion work together to create the chiral environment necessary to induce high enantioselectivity. nih.gov

Table 2: Enantioselective Synthesis of Furyl-Containing Compounds

| Reaction Type | Key Reagents | Product Type | Enantiomeric Ratio (er) / ee | Reference |

|---|---|---|---|---|

| Enantioselective Acylation | Monodentate chiral phosphine, Acyl electrophile | α-Quaternary ketone with 2-furyl group | 97:3 er | nih.gov |

| Asymmetric Nucleophilic Addition | Chiral diamine, Achiral Ph2P(2-furyl) ligand, Ruthenium catalyst | Chiral tertiary alcohols | High ee | nih.gov |

Influence of Substrate Design on Stereochemical Outcomes

Substrate-directed synthesis is a powerful strategy where a functional group within the starting material itself dictates the stereochemical course of a reaction. This approach leverages intramolecular interactions to achieve high levels of selectivity, often mimicking the precision of enzymatic processes.

The dramatic effect of substrate design is clearly illustrated in the enantioselective aziridination of alkenyl alcohols. In one study, the presence of a terminal hydroxyl group on the substrate was essential for high enantioselectivity. acs.org A bishomoallylic alcohol, for example, underwent aziridination to give a product with 96% enantiomeric excess (ee). acs.org However, when the directing hydroxyl group was completely removed from the substrate, the enantioselectivity plummeted to just 12% ee, demonstrating the critical role of the substrate's functional group in the stereodetermining step. acs.org

Similarly, in the context of biocatalysis, the orientation of a substrate within an enzyme's active site is a critical factor for stereoselectivity. Ene-reductases, for instance, can yield products of opposite absolute configuration depending on whether the substrate binds in a "classical" or a "flipped" mode. polimi.it This binding preference is dictated by the substrate's structure, highlighting how subtle changes in substrate design can lead to a complete reversal of stereochemical outcome. polimi.it

Computational studies of cascade reactions further reinforce this principle. The nature of the substituents on the Diels-Alder intermediate in a tandem reaction sequence was found to be the determining factor for the final adduct. researchgate.net This shows that the initial structure of the substrate directly programs the stereochemical pathway of the entire multi-step sequence. researchgate.net

Table 3: Effect of Substrate Modification on Enantioselectivity

| Reaction | Substrate | Modification | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enantioselective Aziridination | Bishomoallylic alcohol | - | 96% | acs.org |

| Analog without -OH group | Removal of directing hydroxyl group | 12% | acs.org |

Advanced Spectroscopic and Structural Elucidation of Methyl 3 2 Furyl 2 Phenylacrylate and Derivatives

X-ray Crystallographic Analysis for Solid-State Conformation and Intermolecular Interactions

The study of Methyl (E)-3-(5-cyano-2-furyl)-2-phenylacrylate reveals a monoclinic crystal system with the space group P21/c. iucr.orgresearchgate.net A key feature of its molecular structure is the non-planar conformation, characterized by a significant dihedral angle of 64.7(1)° between the mean planes of the furan (B31954) and phenyl rings. iucr.orgresearchgate.netevitachem.com This twisted arrangement is a consequence of steric hindrance between the two aromatic rings. The π-conjugated system extends over a large portion of the molecule, excluding the phenyl ring. The furan ring itself is nearly coplanar with the adjacent acrylate (B77674) moiety, exhibiting a dihedral angle of 11.3(2)° with the plane defined by atoms C4, C6, C7, and C8. iucr.org

Intermolecular interactions play a crucial role in the crystal packing of this derivative. The molecules are linked into infinite chains by C—H···O hydrogen bonds between a hydrogen atom of the furan ring and an oxygen atom of the ester group of a neighboring molecule. iucr.orgresearchgate.net These chains are further stabilized by C—H···π interactions, where a hydrogen atom from the furan ring interacts with the π-system of the phenyl ring of an adjacent molecule. iucr.orgresearchgate.net These interactions create a robust three-dimensional supramolecular architecture.

| Parameter | Value |

|---|---|

| Chemical Formula | C15H11NO3 |

| Molecular Weight | 253.25 |

| Crystal System | Monoclinic |

| Space Group | P 21 /c |

| a (Å) | 6.2701 (5) |

| b (Å) | 19.948 (2) |

| c (Å) | 10.672 (1) |

| β (°) | 102.180 (8) |

| Volume (ų) | 1304.8 (2) |

| Z | 4 |

| Temperature (K) | 293 (2) |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Mechanistic Insights and Solution-State Dynamics

Advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable for the structural elucidation and the study of dynamic processes of molecules in solution. For compounds like Methyl 3-(2-furyl)-2-phenylacrylate, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a wealth of information regarding its covalent framework and spatial arrangement.

While specific advanced NMR studies on this compound are not detailed in the available literature, the application of such techniques to related heterocyclic and cinnamic acid ester systems demonstrates their potential. sapub.orgipb.pt Standard 1D ¹H and ¹³C NMR spectra are fundamental for the initial characterization, confirming the presence of the furan, phenyl, acrylate, and methyl groups. sapub.org

For a more in-depth analysis, 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): This experiment would reveal the scalar couplings between protons, establishing the connectivity within the furan and phenyl rings, as well as the coupling between the vinylic proton and any adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): By detecting correlations between protons and carbons over two or three bonds, HMBC is instrumental in piecing together the molecular skeleton. For instance, it could show correlations from the methyl protons to the ester carbonyl carbon and the adjacent oxygen-bearing carbon, and from the vinylic proton to carbons in both the furan and phenyl rings. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are powerful tools for probing the solution-state conformation by identifying protons that are close in space. columbia.eduqub.ac.uk For this compound, NOESY or ROESY could provide information on the relative orientation of the furan and phenyl rings in solution, which may differ from the solid-state conformation observed by X-ray crystallography. The intensity of the NOE or ROE signals is inversely proportional to the sixth power of the distance between the interacting nuclei, providing quantitative distance restraints for molecular modeling. columbia.edu

The choice between NOESY and ROESY depends on the molecular weight of the compound. For small to medium-sized molecules like this compound, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur for molecules with certain correlation times. columbia.edu

| NMR Technique | Information Gained | Potential Application to this compound |

|---|---|---|

| COSY | ¹H-¹H scalar couplings | Establishing proton connectivity within furan and phenyl rings. |

| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations | Confirming the connectivity of the entire molecular framework. |

| NOESY/ROESY | Through-space ¹H-¹H interactions | Determining the 3D structure and relative orientation of the rings in solution. |

Spectroscopic Characterization of Excited States and Reactive Intermediates

The photochemistry of furyl-acrylate derivatives is a field of significant interest, and understanding their excited-state properties and the nature of reactive intermediates is key to predicting their behavior upon irradiation. A computational study on the photochemical dimerization of Methyl 3-(2-furyl)acrylate , a closely related compound lacking the phenyl group at the 2-position, offers valuable insights into the excited states of this chromophore. mdpi.com

This theoretical investigation, using Density Functional Theory (DFT), suggests that the photochemical reaction proceeds through the first excited triplet state of the molecule. mdpi.com The triplet state can be populated via energy transfer from a photosensitizer, such as benzophenone (B1666685). The regioselectivity of the dimerization, leading to the formation of specific cyclobutane (B1203170) derivatives, is explained by the interaction of the frontier orbitals of the triplet-state molecule with a ground-state molecule. mdpi.com Specifically, the interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the triplet state and the Highest Occupied Molecular Orbital (HOMO) of the ground state dictates the preferred reaction pathway. mdpi.com

Experimental techniques such as transient absorption spectroscopy would be invaluable for the direct observation of the excited states and reactive intermediates of this compound. This technique allows for the monitoring of short-lived species on timescales ranging from femtoseconds to microseconds. While specific transient absorption data for the title compound is not available, studies on related systems demonstrate the power of this method. For instance, in the study of other organic chromophores, transient absorption spectroscopy has been used to identify and characterize singlet and triplet excited states, as well as radical ions formed upon photoinduced electron transfer. otago.ac.nzmdpi.com

Computational chemistry provides a powerful complementary tool for characterizing excited states. rsc.orgutwente.nlfrontiersin.org Methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict the energies and characteristics of electronic transitions, providing theoretical absorption and emission spectra that can be compared with experimental data. frontiersin.org Such calculations could elucidate the nature of the lowest singlet and triplet excited states of this compound, determining whether they are localized on the furan, phenyl, or acrylate moiety, or if they possess charge-transfer character.

Hyphenated Analytical Techniques for Complex Structural Analysis

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures, such as those encountered during the synthesis or degradation of this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly well-suited technique for this purpose. chromatographyonline.commdpi.com It combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection provided by mass spectrometry. In the context of this compound, LC-MS could be employed to:

Monitor reaction progress: By analyzing aliquots of a reaction mixture over time, LC-MS can track the consumption of starting materials and the formation of the desired product, as well as any side products or intermediates.

Identify impurities: LC-MS is highly effective for detecting and identifying impurities in the final product, even at very low levels. The mass spectrometer provides the molecular weight of the impurities, and tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis. nih.gov

Analyze degradation products: When studying the stability of this compound under various conditions (e.g., light, heat, acid, or base), LC-MS can separate and identify the resulting degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that could be applied to the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. lcms.cznih.gov If not, derivatization may be required to increase its volatility. researchgate.net The fragmentation patterns observed in the mass spectrum upon electron ionization are highly characteristic of the molecule's structure and can be used for identification by comparison with spectral libraries or through detailed interpretation. libretexts.org For example, characteristic fragments would be expected from the loss of the methoxy (B1213986) group, the cleavage of the ester bond, and fragmentation of the furan and phenyl rings.

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) represents a more advanced hyphenated technique that provides even more detailed structural information. researchgate.net By coupling an HPLC system directly to an NMR spectrometer, it is possible to obtain complete NMR spectra of the separated components of a mixture. This is particularly useful for the unambiguous identification of unknown impurities or degradation products without the need for their isolation.

| Hyphenated Technique | Principle | Application in the Analysis of this compound |

|---|---|---|

| LC-MS | Separation by liquid chromatography followed by mass analysis. | Reaction monitoring, impurity profiling, and degradation studies. |

| GC-MS | Separation by gas chromatography followed by mass analysis. | Analysis of volatile derivatives and identification based on fragmentation patterns. |

| LC-NMR | Separation by liquid chromatography followed by NMR analysis. | Unambiguous structural elucidation of components in a mixture without isolation. |

Theoretical and Computational Chemistry Studies on Methyl 3 2 Furyl 2 Phenylacrylate

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition State Modeling

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the reaction energetics and modeling transition states of reactions involving methyl 3-(2-furyl)-2-phenylacrylate and related compounds. DFT calculations have been employed to understand various aspects of their reactivity, including photochemical dimerizations and cycloaddition reactions.

In the study of the photochemical dimerization of methyl 3-(2-furyl)acrylate, a related compound, DFT calculations were instrumental in elucidating the reaction mechanism. nih.gov These calculations revealed that the reaction proceeds with high regioselectivity and good stereoselectivity. nih.gov It was shown that a photosensitizer like benzophenone (B1666685) can populate the first excited triplet state of the acrylate (B77674). nih.gov The interaction between the frontier orbitals of the triplet state and the ground state was found to be responsible for the observed high regioselectivity. nih.gov Furthermore, the energies of all possible triplet biradicals were calculated, demonstrating that the precursor to the major product was the triplet biradical with the lowest energy. nih.gov

DFT methods are also crucial for locating transition state structures and calculating activation energies. dnu.dp.uaajchem-a.com For instance, in the study of cheletropic reactions of 2,5-dihydrothiophene (B159602) sulfone derivatives, DFT calculations at the B3LYP/6-311+G** level were used to determine activation energies and identify the rate-determining steps. ajchem-a.com Similarly, for various cycloaddition reactions, DFT is used to locate intermediates and transition states along the potential energy surface, with the calculated energy barriers helping to compare the stability of different conformations. dnu.dp.ua The search for transition states can be automated using specialized tools that can perform calculations at different levels of theory, including DFT. chemrxiv.org

The accuracy of DFT in predicting reaction energetics and transition state geometries is often compared with other computational methods. For example, the performance of machine learning models in predicting geometries and frequencies has been benchmarked against several DFT functionals like B3LYP, PBE0, and ωB97X. arxiv.org For barrierless reactions, where a distinct transition state is absent, DFT calculations can still be used to explore the potential energy surface and identify loosely bound van der Waals complexes that precede product formation. nih.gov

The table below summarizes representative data from DFT calculations on related systems, illustrating the type of energetic information that can be obtained.

| Reaction/System | Method | Calculated Parameter | Value | Reference |

| Photochemical Dimerization of Methyl 3-(2-furyl)acrylate | DFT | Energy of Triplet Biradicals | Lowest energy for precursor of main product | nih.gov |

| Cheletropic Reaction of Substituted Sulfolenes | B3LYP/6-311+G** | Activation Energy | 12.25 - 25.12 kcal/mol | ajchem-a.com |

| H-involved Pyrolysis of Trimethylindium | M06-2X/Pople's triple-ζ | Activation Energy | 93.62 kJ/mol | mdpi.com |

Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a fundamental approach used to explain the reactivity and selectivity of chemical reactions involving compounds like this compound. nih.gov This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org The energy and symmetry of these frontier orbitals govern the course of a reaction. imperial.ac.uk

In the context of photochemical reactions of methyl 3-(2-furyl)acrylate, FMO theory explains the observed high regioselectivity. nih.gov The interaction between the Lowest Singly Occupied Molecular Orbital (LSOMO) of the excited triplet state and the HOMO of the ground state molecule dictates the preferred orientation of the reactants as they approach each other. nih.gov

For cycloaddition reactions, FMO analysis is crucial in predicting the feasibility and outcome. nih.gov Diels-Alder reactions, for example, are described by the interaction between the HOMO of the diene and the LUMO of the dienophile, and vice versa. nih.gov The energy gap between the interacting orbitals is a key factor; a smaller gap leads to a stronger interaction and a more facile reaction. malayajournal.org

The electronic properties of the substituents on the acrylate can significantly influence the energies of the HOMO and LUMO, thereby affecting its reactivity. For instance, electron-withdrawing or electron-donating groups on the phenyl or furyl rings would alter the HOMO-LUMO gap and the orbital coefficients, which in turn affects the molecule's ability to act as an electron donor or acceptor. mdpi.com

The table below presents typical HOMO and LUMO energy values and the resulting energy gap for a related furan-containing compound, calculated using DFT. These values are indicative of the molecule's electronic stability and reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| 3-(2-furyl)-1H-pyrazole-5-carboxylic acid | -5.907 | -1.449 | 4.458 | nih.gov |

A larger HOMO-LUMO gap generally suggests higher kinetic stability and lower chemical reactivity. researchgate.net Computational studies on various organic molecules utilize FMO analysis to rationalize their reactivity patterns in different chemical transformations. malayajournal.orgresearchgate.net

Evaluation of Reaction Pathways and Mechanism Elucidation

Theoretical and computational studies are invaluable for evaluating different possible reaction pathways and elucidating the detailed mechanisms of reactions involving this compound and its analogs. By mapping the potential energy surface, researchers can identify intermediates, transition states, and the energetic profiles of various routes, thereby determining the most likely reaction mechanism. dnu.dp.ua

For the photochemical dimerization of methyl 3-(2-furyl)acrylate, DFT calculations have been used to trace the entire reaction pathway. nih.gov This includes the initial photoexcitation, the formation of the triplet state, the interaction to form biradical intermediates, and the final cyclization to yield the dimer products. nih.gov The calculations showed that the formation of the most stable biradical intermediate is the key step determining the major product. nih.gov

In the context of cycloaddition reactions, computational methods are essential for distinguishing between concerted and stepwise mechanisms. mdpi.com For some [3+2] cycloadditions, despite the polar nature of the reactants, DFT calculations have shown a one-step mechanism, with attempts to locate zwitterionic intermediates being unsuccessful. mdpi.com In other cases, a stepwise mechanism involving the formation of a zwitterionic or diradical intermediate may be favored. luisrdomingo.com

A copper-catalyzed intramolecular annulation of a conjugated enynone to form a 3-(2-furyl)-substituted 1H-indene was investigated using DFT calculations. acs.org The proposed mechanism involved a 5-exo-dig cyclization to form a copper carbene intermediate, followed by a stepwise process of diene-carbene cyclization and a 1,5-hydrogen shift. acs.org The calculated activation free energy for the 1,5-hydrogen shift was found to be lower than a competing pathway, which was consistent with the experimentally observed product ratio. acs.org

The table below illustrates how computational chemistry can be used to compare the energetics of different reaction pathways, in this case for the formation of an indene (B144670) derivative.

| Reaction Pathway Step | Transition State | Activation Free Energy (kcal/mol) | Predicted Product Ratio | Reference |

| 1,5-Hydrogen Shift | TS5–2r | 16.9 | ~180 | acs.org |

| Competing Isomerization | TS5–2r′ | 20.4 | 1 | acs.org |

These computational investigations provide detailed insights into the reaction mechanisms that are often difficult to obtain through experimental means alone. They allow for the prediction of product distributions and the rationalization of observed selectivities. nih.govacs.org

Global and Local Reactivity Descriptors in Cycloaddition Reactions

In the study of cycloaddition reactions involving molecules like this compound, global and local reactivity descriptors derived from conceptual DFT provide quantitative measures of chemical reactivity and selectivity. mdpi.com These descriptors help in understanding the electronic nature of the reactants and predicting the sites of interaction. researchgate.net

Global Reactivity Descriptors characterize the molecule as a whole. researchgate.net Key global descriptors include:

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. researchgate.net

Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. nih.gov

Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. mdpi.com

These descriptors are calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). mdpi.com For example, a higher electrophilicity index for a molecule suggests it will act as a good electrophile in a cycloaddition reaction. researchgate.net

Local Reactivity Descriptors identify the most reactive sites within a molecule. mdpi.com The most common local descriptor is the Fukui function (f(r)) , which indicates the change in electron density at a particular point in the molecule upon the addition or removal of an electron. mdpi.com

f+(r): Describes the reactivity towards a nucleophilic attack.

f-(r): Describes the reactivity towards an electrophilic attack.

By analyzing the values of the Fukui function at different atomic centers, one can predict the regioselectivity of a cycloaddition reaction. mdpi.com For instance, in a [3+2] cycloaddition, the interaction will be favored between the site with the highest f-(r) on the nucleophile and the site with the highest f+(r) on the electrophile. mdpi.com This analysis of local reactivity provides a more detailed picture than FMO theory alone, especially for complex molecules.

The following table provides a conceptual summary of how these descriptors are used.

| Descriptor Type | Descriptor Name | Information Provided | Application in Cycloaddition |

| Global | Chemical Potential (μ), Hardness (η), Electrophilicity (ω) | Overall reactivity, stability, and electron-accepting/donating ability of the molecule. | Predicts the overall feasibility and polar nature of the reaction. researchgate.net |

| Local | Fukui Function (f(r)) | Identifies the most reactive atoms within a molecule for electrophilic or nucleophilic attack. | Predicts the regioselectivity and stereoselectivity of the cycloaddition. mdpi.com |

The application of these descriptors has been successful in rationalizing the outcomes of various cycloaddition reactions, including those involving furan (B31954) derivatives and other heterocyclic systems. dnu.dp.uaresearchgate.net

Applications of Methyl 3 2 Furyl 2 Phenylacrylate in Complex Molecule Synthesis and Catalysis

Role as a Key Building Block in Heterocyclic Synthesis

Methyl 3-(2-furyl)-2-phenylacrylate serves as a pivotal starting material for the synthesis of a diverse range of heterocyclic compounds. The furan (B31954) ring, an electron-rich diene, and the activated double bond of the acrylate (B77674) system are key to its reactivity.

One notable application is in the synthesis of substituted amidino-benzimidazolyl-furyl-phenyl-acrylates. lookchem.com In these multi-step syntheses, this compound is first formylated via the Vilsmeier-Haack reaction to introduce a formyl group at the 5-position of the furan ring. lookchem.com This formylated derivative then undergoes condensation with substituted o-phenylenediamines to construct the benzimidazole (B57391) ring system, yielding complex heterocyclic structures with potential biological activity. lookchem.com

The reactivity of the acrylate portion of the molecule is also exploited in various cycloaddition reactions. For instance, it can participate as a dienophile or a dipolarophile, leading to the formation of six-membered or five-membered heterocyclic rings, respectively. The phenyl group attached to the α-carbon of the acrylate influences the stereochemistry and reactivity of these transformations.

Furthermore, derivatives of this compound are employed in the synthesis of other heterocyclic systems. For example, the related compound, methyl α-cyanocinnamate, can be synthesized through the Knoevenagel condensation of benzaldehyde (B42025) with malononitrile (B47326). evitachem.com This methodology can be adapted to produce furyl-containing analogs, which are valuable intermediates in the production of fine chemicals and more complex molecules. evitachem.com

Intermediacy in the Formation of Polycyclic Systems (e.g., Azasteroids, Spiro-heterocycles)

The strategic placement of reactive functionalities in this compound and its derivatives makes it an important intermediate in the construction of complex polycyclic frameworks, including biologically relevant scaffolds like azasteroids and spiro-heterocycles.

A significant application lies in the synthesis of azasteroids. ajchem-b.com Derivatives of this compound, specifically methyl o-(2-furylmethyloxy)- and o-[N-ethyl-N-2-(furylmethyl)amino]cinnamate moieties, undergo tandem cycloaddition reactions to form polyazasteroid type skeletons. ajchem-b.com This process involves an initial intramolecular Diels-Alder reaction where the furan acts as the diene, followed by an intermolecular 1,3-dipolar cycloaddition. ajchem-b.com This one-pot transformation allows for the efficient construction of complex [6.6.5] annulated systems. ajchem-b.com The development of azasteroids is of particular interest due to their potential as inhibitors of enzymes like 5α-reductase. nih.gov

The synthesis of spiro-heterocycles, compounds characterized by two rings sharing a single atom, also benefits from the reactivity of this scaffold. envirobiotechjournals.com Spiro-heterocyclic steroids, for instance, have shown a range of biological activities. nih.gov The synthesis of spiro-heterocycles can be achieved through various strategies, including tandem reactions involving Rh(II)-catalyzed O-H insertion followed by base-promoted cyclization of diazoarylidene succinimides with appropriate alcohols. beilstein-journals.org While not directly involving this compound, these methods highlight the general strategies used to create spirocyclic systems that could be adapted for furan-containing substrates. For example, the synthesis of spirooxindoles has been accomplished via [3+2] cycloaddition reactions. nih.gov

Substrate and Ligand in Asymmetric Catalytic Transformations

The prochiral nature of the double bond in this compound makes it an ideal substrate for asymmetric catalytic transformations, enabling the synthesis of chiral molecules with high enantiomeric purity. Asymmetric hydrogenation is a prominent example where this substrate has potential utility. Transition metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, are effective for the asymmetric hydrogenation of α,β-unsaturated esters. google.comdiva-portal.org The enantioselective hydrogenation of similar substrates, such as α-acylamido acrylates, has been extensively studied and provides a framework for the potential asymmetric reduction of this compound to yield chiral products. acs.org

Design and Development of Novel Catalytic Systems Utilizing Furyl Acrylate Moieties

The unique electronic and structural properties of the furyl acrylate scaffold are being harnessed for the design and development of novel catalytic systems. These systems aim to leverage the reactivity of the furan ring and the acrylate group to achieve new catalytic transformations or improve existing ones.

One area of development is in the use of furfural (B47365), a biomass-derived aldehyde, as a renewable feedstock for the synthesis of valuable chemicals, including furyl acrylates. researchgate.netdntb.gov.ua Catalytic routes, such as the Morita-Baylis-Hillman (MBH) reaction, are being explored to convert furfural and its derivatives into functionalized acrylates. researchgate.net The development of efficient catalysts for these transformations is crucial for establishing sustainable chemical processes. For example, organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective for the MBH reaction of furaldehydes with acrylates. dntb.gov.ua

Furthermore, the furyl acrylate moiety can be incorporated into more complex ligand architectures for transition metal catalysis. The development of palladium catalysts with dibenzobarrelene-derived α-diimine ligands for the copolymerization of ethylene (B1197577) and furfuryl acrylate demonstrates this approach. rsc.org These catalysts exhibit good tolerance towards the polar furyl acrylate monomer, enabling the synthesis of functionalized polyolefins. rsc.org Mechanistic studies of these systems provide insights into the insertion and isomerization steps, which can guide the design of improved catalysts. rsc.org The broader field of catalyst development for acrylate production from various feedstocks, including CO2 and ethylene, is an active area of research, with a focus on creating more sustainable and efficient processes. repec.orgbohrium.com

The versatility of the furyl acrylate unit allows for its incorporation into a variety of molecular frameworks, leading to the creation of new catalysts with tailored properties. This includes the synthesis of heterocyclic compounds derived from 2-furyl methanethiol, which can serve as ligands or catalysts themselves. echemcom.com The ongoing research in this area promises to deliver novel catalytic systems with enhanced activity, selectivity, and sustainability.

Synthesis and Reactivity of Structural Analogs and Derivatives of Methyl 3 2 Furyl 2 Phenylacrylate

Synthesis of Cyano-Substituted Furyl Phenylacrylates

The introduction of a cyano group into the furyl phenylacrylate backbone has been a subject of significant interest, primarily due to the role of cyano-substituted compounds as precursors for biologically active amidino derivatives. iucr.org The synthesis of these compounds often involves the condensation of a substituted furan (B31954) aldehyde with a phenylacetate (B1230308) derivative.

A notable example is the synthesis of Methyl (E)-3-(5-cyano-2-furyl)-2-phenylacrylate. iucr.orgresearchgate.net This compound is prepared as an intermediate in the synthesis of acyclic amidino derivatives which can be photochemically cyclized to DNA-active naphthofuran derivatives. iucr.org The synthesis of the title compound was carried out as part of a broader study on the biological activities of cyano- and amidino-substituted furyl-phenyl acrylates. iucr.org

The crystal structure of Methyl (E)-3-(5-cyano-2-furyl)-2-phenylacrylate reveals a dihedral angle of 64.7(1)° between the mean planes of the furan and phenyl rings. iucr.orgresearchgate.net The molecules in the crystal lattice are linked by C—H⋯O and C—H⋯π interactions, forming infinite chains. researchgate.net

| Compound Name | Formula | Molecular Weight ( g/mol ) | Crystal System | Space Group | Ref. |

| Methyl (E)-3-(5-cyano-2-furyl)-2-phenylacrylate | C₁₅H₁₁NO₃ | 253.25 | Monoclinic | P2₁/c | researchgate.net |

Further research has explored the synthesis of a series of novel cyano- and amidino-substituted derivatives of naphtho-furans, naphtho-thiophenes, thieno-benzofurans, and benzo-dithiophenes, along with their acyclic precursors. nih.gov Among the studied acyclic precursors, only the amidino-furyl-substituted phenylacrylates demonstrated efficient conversion to their corresponding naphthofurans upon photoirradiation. nih.gov This highlights the influence of the substituent on the photochemical reactivity of the furyl phenylacrylate system.

Reactivity of Nitro-Substituted Phenylacrylates

The incorporation of a nitro group into the phenylacrylate structure significantly alters its electronic properties and reactivity. The strong electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic attack and influences the reactivity of the acrylate (B77674) double bond.

Ethyl 3-nitro-2-phenylacrylate is a key example of a nitro-substituted phenylacrylate. Its synthesis can be achieved through a Knoevenagel condensation, for instance, via a microwave-assisted reaction that produces a high yield. The reactivity of this compound is characterized by several key transformations:

Reduction: The nitro group can be reduced to an amino group, providing a pathway to amino-substituted derivatives.

Oxidation: The nitro group can be further oxidized to form nitroso or other nitro derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, although the nitro group's deactivating effect must be considered.

The β-position of the acrylate is activated by the nitro group, making it susceptible to conjugate addition reactions. The chemical properties of nitro-containing synthetic equivalents are a broad area of study, with applications in the synthesis of complex heterocyclic systems like polysubstituted 3-nitropyrroles. colab.ws The reactivity of nitroaromatic compounds is multifaceted, encompassing reduction to anilines, nucleophilic aromatic substitution, and electrophilic substitution, with the specific reaction pathway depending on the reagents and conditions. numberanalytics.com Indium-mediated reactions have been shown to be effective for the chemoselective reduction of aromatic nitro compounds to the corresponding amines in aqueous media. researchgate.net

Exploration of Furan Ring-Substituted Acrylate Derivatives

Modification of the furan ring itself offers another avenue for creating diverse acrylate derivatives. The furan nucleus is a known pharmacophore, and its derivatives have been investigated for various biological activities. mdpi.com

One approach involves the synthesis of furan-based compounds starting from 2-(3,4-dimethoxyphenyl)-4-(furan-2-ylmethylene)oxazol-5-one. mdpi.com Reaction of this oxazolone (B7731731) with methanol (B129727) in the presence of triethylamine (B128534) yields the methyl 2-(3,4-dimethoxybenzamido)-3-(furan-2-yl)acrylate derivative. mdpi.com This intermediate can be further reacted with various nucleophiles to generate a library of furan-substituted compounds. mdpi.com

The synthesis of fused furan ring systems represents another important area of exploration. nih.gov Unsaturated acyloxy sulfones can undergo intramolecular cyclization upon deprotonation, leading to the formation of fused furan rings after dehydration and double bond isomerization. nih.gov However, it was noted that a sensitive acrylate derivative did not undergo the desired cyclization under standard conditions, suggesting that the reactivity of the acrylate moiety can sometimes interfere with these transformations. nih.gov The synthesis of furan derivatives can also be achieved through various other methods, including the classical Feist–Benary synthesis and the Paal–Knorr synthesis. wikipedia.org Industrially, furan is often produced from furfural (B47365). wikipedia.org

Design and Synthesis of Alpha-Bromo-Alpha,Beta-Unsaturated Ester Analogs

The introduction of a bromine atom at the α-position of the α,β-unsaturated ester creates a valuable synthetic intermediate. These α-bromo-α,β-unsaturated esters are precursors for a variety of functionalized molecules. nih.gov

A one-pot stereoselective method for the synthesis of Z-configured α-bromo-α,β-unsaturated esters has been developed. nih.gov This procedure involves the treatment of (carboethoxymethylene)triphenylphosphorane with N-bromosuccinimide (NBS), followed by the addition of an alcohol in the presence of manganese dioxide under ultrasonic irradiation. nih.gov This tandem halogenation-oxidation-Wittig reaction works well for reactive alcohols like aromatic and allylic alcohols. nih.gov

Another synthetic route to α-bromo-α,β-unsaturated esters involves the reaction of tert-butyl α-(trimethylsilyl)-α-bromoacetate with carbonyl compounds. researchgate.net This method proceeds via the formation of a lithium enolate, which then reacts with an aldehyde or ketone.

The synthesis of α-bromo ketones and aldehydes can also be achieved through the oxidation of the corresponding acylated enols with copper(II) bromide. google.com This method is particularly useful for the large-scale production of these compounds. google.com The direct bromination of carboxylic acids can be achieved using the Hell-Volhard-Zelinsky reaction. organic-chemistry.org

| Precursor/Reagent | Reaction Type | Product Type | Ref. |

| (Carboethoxymethylene)triphenylphosphorane, NBS, Alcohol, MnO₂ | Halogenation-Oxidation-Wittig | (Z)-α-Bromo-α,β-unsaturated esters | nih.gov |

| tert-Butyl α-(trimethylsilyl)-α-bromoacetate, Carbonyl compound | Enolate condensation | α-Bromo-α,β-unsaturated esters | researchgate.net |

| Acylated enol, CuBr₂ | Oxidation/Bromination | α-Bromo ketones/aldehydes | google.com |

Future Research Directions and Emerging Opportunities in Methyl 3 2 Furyl 2 Phenylacrylate Chemistry

Exploration of Uncharted Reactivity Modes and Novel Transformations

The furan (B31954) and acrylate (B77674) functionalities within Methyl 3-(2-furyl)-2-phenylacrylate offer a rich landscape for discovering new chemical reactions. While foundational reactions have been established, many advanced and selective transformations remain unexplored.

Future research should focus on:

Tandem and Cascade Reactions: Designing one-pot reactions that sequentially engage different reactive sites of the molecule can lead to the rapid assembly of complex molecular architectures. For instance, a tandem intramolecular Diels-Alder/intermolecular 1,3-dipolar cycloaddition sequence has been computationally explored for related furan-containing systems, suggesting a promising avenue for creating polycyclic and steroidal skeletons from this compound derivatives. ajchem-b.com

Asymmetric Catalysis: The development of enantioselective transformations is crucial for applications in medicinal chemistry and materials science. Research into chiral catalysts for reactions such as asymmetric hydrogenation, Michael additions, or cycloadditions involving the acrylate double bond would be highly valuable.

Photochemical and Electrochemical Transformations: The conjugated system in this compound makes it a candidate for photochemical and electrochemical reactions. Investigating its behavior under UV irradiation or electrical potential could unveil novel cyclization, dimerization, or polymerization pathways. For instance, a related compound, Methyl E-3-(5-cyano-2-furyl)-2-phenylacrylate, can be converted to a DNA-active naphthofuran derivative through UV irradiation, highlighting the potential of photoinduced transformations. iucr.org

Mechanochemistry: The application of mechanical force to induce chemical reactions is a burgeoning field. Exploring the mechanochemical transformations of this compound could lead to unique reactivity not achievable through traditional solution-phase chemistry. bohrium.com

A summary of potential reaction types for exploration is presented in Table 1.

Table 1: Potential Uncharted Reactivity Modes

| Reaction Type | Potential Outcome |

| Tandem Cycloadditions | Rapid synthesis of complex polycyclic structures. ajchem-b.com |

| Asymmetric Catalysis | Access to enantiomerically pure compounds. |

| Photochemical Reactions | Novel cyclization and isomerization pathways. iucr.org |

| Electrochemical Synthesis | Controlled oxidation or reduction leading to new functionalities. |

| Mechanochemistry | Force-induced transformations and unique product selectivities. bohrium.com |

Development of Highly Efficient and Atom-Economical Synthetic Routes

While methods for synthesizing this compound exist, a key area for future research is the development of more efficient and sustainable synthetic protocols. This aligns with the principles of green chemistry, which emphasize maximizing the incorporation of all materials used in the process into the final product. scranton.eduyoutube.com

Key areas for improvement include:

Catalytic C-H Activation: Direct functionalization of the furan or phenyl rings through C-H activation would eliminate the need for pre-functionalized starting materials, thereby reducing step count and waste.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow process for the synthesis of this compound could lead to higher yields and purity.

Biocatalysis: The use of enzymes as catalysts can provide high selectivity under mild reaction conditions. Screening for enzymes that can catalyze the key bond-forming steps in the synthesis of this compound is a promising research direction.

Atom-Economical Reactions: Focusing on reaction types that have high atom economy, such as addition and rearrangement reactions, will minimize the generation of byproducts. scranton.edu For instance, the Morita-Baylis-Hillman reaction, a highly atom-economical carbon-carbon bond-forming reaction, has been successfully employed for the synthesis of novel acrylates from biomass-derived furaldehydes. researchgate.net

A comparison of potential synthetic strategies is outlined in Table 2.

Table 2: Comparison of Synthetic Strategies

| Synthetic Strategy | Advantages |

| Catalytic C-H Activation | Reduced step count, less waste. |

| Flow Chemistry | Improved safety, scalability, and control. |

| Biocatalysis | High selectivity, mild conditions. |

| Atom-Economical Reactions | Minimized byproduct formation. scranton.eduresearchgate.net |

Integration into Advanced Materials Science and Functional Molecule Design

The unique combination of aromatic and acrylic functionalities in this compound makes it an attractive building block for the design of advanced materials and functional molecules.

Future research in this area could explore:

Polymer Synthesis: The acrylate group can participate in radical polymerization to create novel polymers. The furan and phenyl groups can be further functionalized to tune the properties of the resulting materials, such as thermal stability, optical properties, and mechanical strength. Furan-based polymers derived from renewable resources are gaining significant attention as sustainable alternatives to petroleum-based materials. acs.orgacs.org

Organic Electronics: The conjugated π-system of the molecule suggests potential applications in organic electronics. By modifying the structure to enhance its electron-donating or -accepting properties, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Biomaterials: Furan-based compounds are being explored for various biomedical applications. The potential for this compound and its derivatives to be incorporated into biocompatible polymers or as precursors for biologically active molecules warrants investigation. For example, furan-based methacrylate (B99206) oligomers have been synthesized for use in stereolithography to create 3D-printed specimens with tunable properties. acs.org

Functional Dyes and Probes: The chromophoric nature of the molecule can be exploited to develop new dyes and fluorescent probes. By introducing specific functional groups, it may be possible to create sensors for detecting metal ions, anions, or biologically relevant molecules.

Advanced Computational Approaches for Predictive Design and Reaction Optimization

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules and reactions, thereby accelerating the discovery and development process.

For this compound, computational studies can be applied to:

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, determine activation energies, and predict the regioselectivity and stereoselectivity of new transformations. ajchem-b.com This can help in prioritizing experimental efforts towards the most promising reactions.

Designing Novel Catalysts: Computational screening can be employed to identify optimal catalysts for specific transformations of this compound, reducing the need for extensive experimental screening.

Simulating Material Properties: Molecular dynamics and other simulation techniques can be used to predict the properties of polymers and other materials derived from this compound, aiding in the design of materials with desired characteristics.

Optimizing Reaction Conditions: Machine learning algorithms and other data-driven approaches can be used to analyze experimental data and optimize reaction conditions for yield, selectivity, and efficiency. Stochastic optimization methods have been shown to be effective in improving the economic profitability and control performance of processes like acrylic acid production. nih.govmdpi.com

The integration of these advanced computational approaches will be instrumental in guiding the future exploration of this compound chemistry, enabling a more rational and efficient path to new discoveries and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.